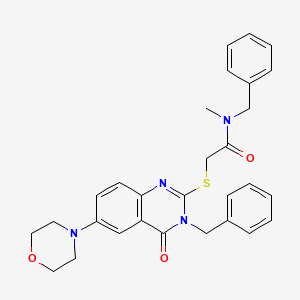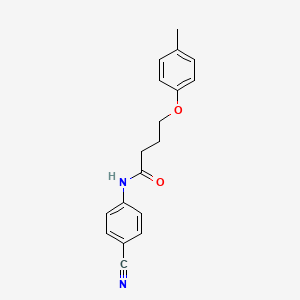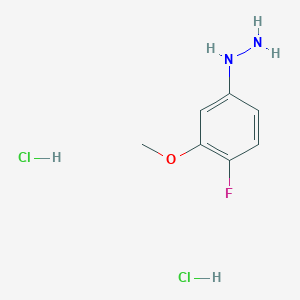![molecular formula C15H12FN5O3S B2865265 2-[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]sulfonylbenzonitrile CAS No. 2310123-42-1](/img/structure/B2865265.png)
2-[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]sulfonylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]aniline" seems to be structurally similar to the compound you’re asking about. It has a molecular weight of 273.31 .
Molecular Structure Analysis
The molecular structure of “4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]aniline” is described by the InChI code: 1S/C14H16FN5/c15-11-9-17-14(18-10-11)20-7-5-19(6-8-20)13-3-1-12(16)2-4-13/h1-4,9-10H,5-8,16H2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]aniline” include a molecular weight of 273.31 . For “5-fluoropyrimidin-2-ol”, another related compound, the molecular formula is CHFNO, with an average mass of 114.078 Da .
Scientific Research Applications
Medicine: Anticancer Drug Development
This compound is a fluoropyrimidine, a class of compounds known for their applications in cancer treatment. They act as antimetabolites, interfering with DNA and RNA synthesis. Specifically, this compound could be a precursor in synthesizing new inhibitors targeting kinases involved in cell proliferation. Its structural similarity to known kinase inhibitors suggests potential use in developing treatments for cancers with overactive kinase pathways .
Agriculture: Pesticide Synthesis
In agriculture, fluoropyrimidines can be used to create pesticides. Their ability to disrupt nucleic acid synthesis in pests makes them effective in controlling pest populations. This compound, with its complex structure, may serve as a starting point for designing novel pesticides that are more selective and environmentally friendly .
Material Science: Advanced Polymer Synthesis
The sulfonyl and nitrile groups present in this compound make it a candidate for initiating polymerization reactions. It could be used to create high-performance polymers with specific properties like thermal stability or chemical resistance, which are valuable in various industrial applications .
Environmental Science: Pollutant Degradation
Fluoropyrimidines have potential applications in environmental science, particularly in the degradation of pollutants. Their reactivity with various environmental contaminants could lead to the development of remediation strategies that are more efficient and less harmful to ecosystems .
Biochemistry: Enzyme Inhibition Studies
Due to its structural complexity, this compound could be used in biochemistry for enzyme inhibition studies. It might mimic the transition states of biochemical reactions or bind to active sites, helping to understand enzyme mechanisms or to develop enzyme inhibitors for therapeutic use .
Pharmaceuticals: Drug Formulation
The unique structure of this compound, particularly the presence of multiple functional groups, makes it a valuable intermediate in pharmaceutical drug formulation. It could be used to enhance the pharmacokinetic properties of drugs, such as solubility and bioavailability.
Future Directions
properties
IUPAC Name |
2-[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]sulfonylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN5O3S/c16-12-8-18-15(19-9-12)21-6-5-20(10-14(21)22)25(23,24)13-4-2-1-3-11(13)7-17/h1-4,8-9H,5-6,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCVRCQDBPBICX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1S(=O)(=O)C2=CC=CC=C2C#N)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]sulfonyl}benzonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S)-2,2,2-Trifluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B2865182.png)


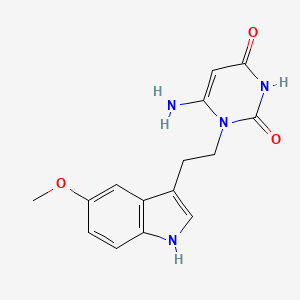
![N-(2-(6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2865186.png)
![Methyl 6-(2-aminoethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2865187.png)
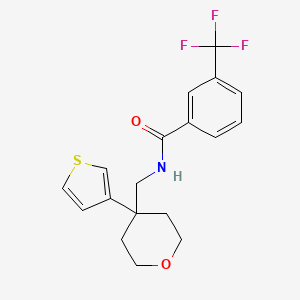
![2-phenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2865189.png)


